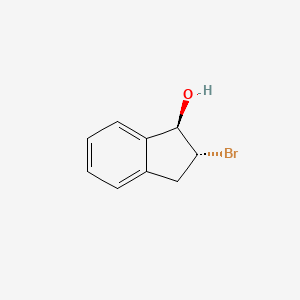

trans-2-Bromo-2,3-dihydro-1H-inden-1-ol

Übersicht

Beschreibung

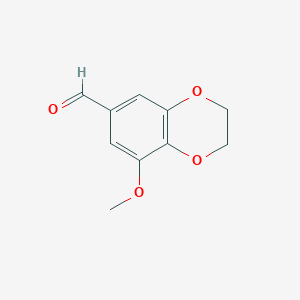

“trans-2-Bromo-2,3-dihydro-1H-inden-1-ol” is an organic compound with the molecular formula C9H9BrO . It is a member of indanes, an aromatic alcohol and a secondary alcohol .

Synthesis Analysis

All four possible stereoisomers of cis- and trans-2-bromo-2,3-dihydro-1H-inden-1-ols, which are important intermediates in the synthesis of biologically active compounds, were synthesized . Their configurations were studied by enzymatic kinetic resolution with the application of the Kazlauskas rule, X-ray diffraction analysis, as well as NMR using NOE-NMR and Karplus equation .Molecular Structure Analysis

The molecular weight of “trans-2-Bromo-2,3-dihydro-1H-inden-1-ol” is 213.071 . The exact mass is 211.983673 . The molecular structure studies of this compound have been reported in the literature .Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3, a boiling point of 318.3±42.0 °C at 760 mmHg, and a melting point of 130-131ºC (lit.) . Its flash point is 146.3±27.9 °C . The LogP value is 1.85 .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

trans-2-Bromo-1-indanol: is a valuable building block in organic synthesis. It can be used to synthesize a wide range of complex molecules due to its reactive bromine atom and the presence of a secondary alcohol group . For example, it can participate in nucleophilic substitution reactions to introduce other functional groups or extend carbon chains.

Medicinal Chemistry

In medicinal chemistry, trans-2-Bromo-1-indanol serves as a precursor for the synthesis of various pharmacologically active compounds. Its structure is a key intermediate in the production of molecules that interact with adrenergic receptors, which are significant in treating cardiovascular diseases .

Materials Science

The compound’s utility in materials science stems from its potential to modify polymer structures. By incorporating trans-2-Bromo-1-indanol into polymers, researchers can alter the physical properties of materials, potentially leading to the development of new types of plastics or resins .

Analytical Chemistry

In analytical chemistry, trans-2-Bromo-1-indanol can be used as a standard or reference compound in chromatographic analysis due to its distinct chemical properties. It helps in the identification and quantification of similar organic compounds .

Environmental Research

trans-2-Bromo-1-indanol: may be used in environmental research to study the degradation of brominated organic compounds. Understanding its breakdown products and pathways can provide insights into the environmental impact of related chemicals .

Industrial Applications

Industrially, trans-2-Bromo-1-indanol can be employed in the synthesis of performance chemicals used in various applications, such as flame retardants, due to its bromine content. It’s also explored for use in the creation of specialty adhesives and coatings .

Chemical Education

This compound is also used in academic settings for teaching advanced organic chemistry concepts. Its reactivity and transformations can illustrate key principles in reaction mechanisms and stereochemistry .

Biochemistry Research

Lastly, trans-2-Bromo-1-indanol is of interest in biochemistry research for studying enzyme-catalyzed reactions. Its structure allows it to act as a substrate or inhibitor for certain enzymes, aiding in the exploration of enzyme function and structure .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(1R,2R)-2-bromo-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5H2/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTESDSDXFLYAKZ-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](C2=CC=CC=C21)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-Bromo-2,3-dihydro-1H-inden-1-ol | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B1268421.png)

![2,3-Dihydrobenzo[g]quinolin-4(1H)-one](/img/structure/B1268431.png)

![Bicyclo[2.2.2]octane-1,4-dicarboxylic acid](/img/structure/B1268433.png)